4-Biphenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Biphenyl Derivatives of Acetylenic β-Ketocyanide

Scientific Field: Organic Chemistry

Summary of the Application: 4-Biphenylacetonitrile is used in a condensation reaction with ethyl phenyl propiolate to yield biphenyl derivatives of acetylenic β-ketocyanide.

Study of Adsorption Orientation of Biphenyl Derivatives

Scientific Field: Surface Chemistry

Summary of the Application: 4-Biphenylacetonitrile is used to study the adsorption orientation of biphenyl derivatives on Au colloidal surfaces with α-cyclodextrins.

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds . This includes both conventional synthesis methods and electrochemical synthesis .

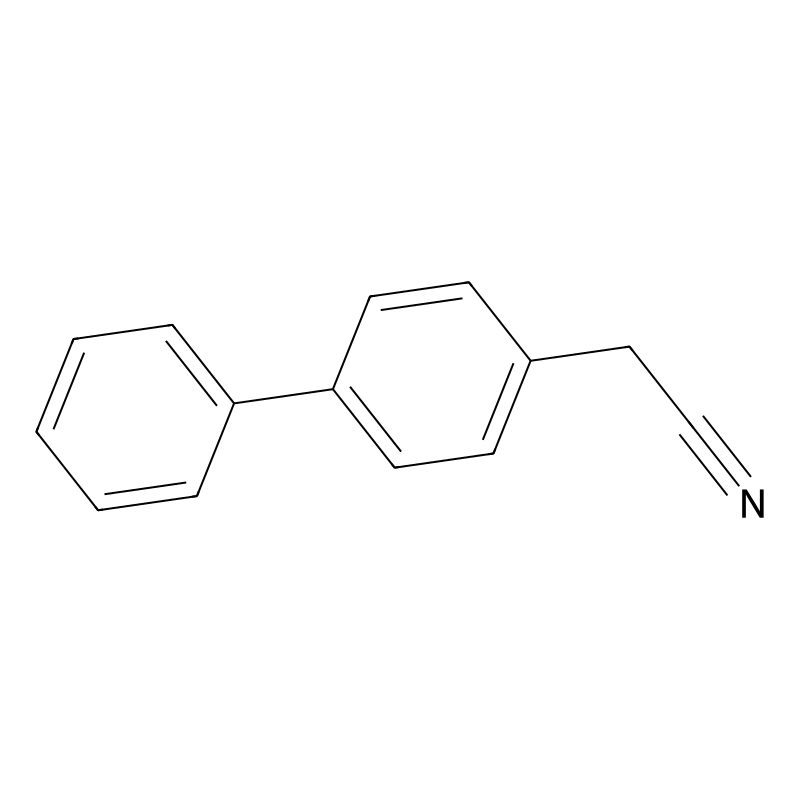

4-Biphenylacetonitrile, also known as diphenylacetonitrile, is an organic compound with the molecular formula . It consists of a nitrile group attached to a biphenyl structure, making it a member of the nitrile family. This compound is characterized by its white crystalline appearance and has a melting point of approximately 74-75 °C and a boiling point around 140 °C at reduced pressure . Diphenylacetonitrile is notable for its relatively low solubility in water but is soluble in organic solvents such as ethanol and ether.

- Hydrolysis: Under alkaline conditions, diphenylacetonitrile can undergo hydrolysis to yield diphenylacetic acid.

- Alkylation: It can be alkylated using different alkyl halides in the presence of sodium amide, leading to various substituted products. For example, methadone and dextromoramide are synthesized through specific alkylation reactions involving diphenylacetonitrile .

- Condensation: Diphenylacetonitrile can react with ethyl-4-bromo-butyrate in anhydrous conditions, followed by hydrolysis, which is useful in synthesizing other organic compounds .

The biological activity of 4-biphenylacetonitrile has been explored in various studies. It has been reported to exhibit moderate toxicity and potential carcinogenic properties. Specifically, it has shown effects on cell proliferation and apoptosis in certain cancer cell lines. The compound's derivatives have also been investigated for analgesic and anti-inflammatory activities, indicating its potential therapeutic applications .

Several methods exist for synthesizing 4-biphenylacetonitrile:

- Dehydration of Diphenylacetamide: This method involves the dehydration of diphenylacetamide using phosphorus oxychloride to yield diphenylacetonitrile .

- Phase Transfer Catalysis: A more recent method utilizes phase transfer catalysis by reacting diphenylbromomethane with sodium cyanide in an aqueous medium .

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving benzaldehyde and hydrogen cyanide, followed by further chemical transformations .

4-Biphenylacetonitrile is utilized in various fields:

- Pharmaceuticals: It serves as a precursor in the synthesis of several analgesics and anesthetics.

- Organic Synthesis: Its derivatives are valuable intermediates in organic synthesis processes.

- Research: The compound is used in chemical research for studying reaction mechanisms involving nitriles.

Studies on 4-biphenylacetonitrile interactions reveal its ability to form complexes with various metal ions and organic molecules. These interactions can influence its reactivity and biological activity. For instance, its interactions with boron trifluoride have been studied to understand its behavior in different chemical environments .

Several compounds share structural similarities with 4-biphenylacetonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Phenylacetonitrile | Simpler structure; commonly used as an intermediate. | |

| Diphenylacetamide | Amide derivative; used in similar synthetic pathways. | |

| Benzyl cyanide | Contains a benzene ring; used in organic synthesis. |

Uniqueness of 4-Biphenylacetonitrile

4-Biphenylacetonitrile stands out due to its biphenyl structure, which enhances its stability and reactivity compared to simpler nitriles like phenylacetonitrile. Its applications in pharmaceuticals and organic synthesis further underscore its significance within the nitrile family.

XLogP3

GHS Hazard Statements

H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (10.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant